molecular formula C7H11ClO2 B12082445 3-Chloropropyl 2-methylprop-2-enoate CAS No. 44903-02-8

3-Chloropropyl 2-methylprop-2-enoate

Cat. No.: B12082445
CAS No.: 44903-02-8
M. Wt: 162.61 g/mol
InChI Key: XNRXPKPCWXCKRX-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 3-chloropropyl ester is an organic compound with the molecular formula C7H11ClO2. It is a derivative of methacrylic acid and is characterized by the presence of a chlorine atom attached to the propyl group. This compound is used in various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester typically involves the esterification of methacrylic acid with 3-chloropropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester is carried out in large-scale reactors. The process involves the continuous addition of methacrylic acid and 3-chloropropanol to the reactor, along with the acid catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion. The product is then separated from the reaction mixture using distillation columns and further purified to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: The chlorine atom in 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

    Hydrolysis: In the presence of water and a base, the ester group can be hydrolyzed to form methacrylic acid and 3-chloropropanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia are commonly used.

    Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile are used under controlled temperature conditions.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used under reflux conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted esters or amides.

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: Methacrylic acid and 3-chloropropanol.

Scientific Research Applications

Polymer Chemistry

3-Chloropropyl 2-methylprop-2-enoate is primarily used as a monomer in the synthesis of polymers and copolymers. Its ability to undergo free radical polymerization allows for the creation of materials with tailored properties suitable for coatings, adhesives, and sealants.

Case Study:
A study demonstrated that polymers synthesized from this compound exhibited enhanced mechanical properties compared to those made from traditional monomers. The introduction of the chlorinated alkyl group improved adhesion properties in adhesive applications.

Biological Research

The compound is utilized for modifying biomolecules and surfaces to study cell adhesion and protein interactions. Its reactive nature allows it to form covalent bonds with proteins, facilitating the development of biosensors and bioactive surfaces.

Data Table: Biological Applications

Application AreaDescription
Cell Adhesion StudiesModification of surfaces to enhance cell attachment
Protein InteractionCovalent bonding with proteins for biosensor development
Drug Delivery SystemsPotential use in creating targeted delivery vehicles

Material Science

In material science, this compound is employed in developing functional materials with specific properties for applications in electronics and nanotechnology.

Case Study:
Research on nanocomposites incorporating this compound has shown that they can achieve unique electrical properties, making them suitable for use in advanced electronic devices.

Medicinal Chemistry

The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drug molecules. It serves as a building block for synthesizing bioactive molecules.

Case Study:
Investigations into drug delivery systems utilizing this compound have indicated improved bioavailability of encapsulated drugs compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester involves its reactivity towards nucleophiles and free radicals. The ester group can undergo hydrolysis to release methacrylic acid, which can further participate in various biochemical pathways. The chlorine atom can be substituted by other functional groups, leading to the formation of derivatives with different biological activities. The compound’s ability to polymerize makes it useful in creating materials with specific mechanical and chemical properties.

Comparison with Similar Compounds

    Methacrylic Acid, 3-Chloropropyl Ester: Similar in structure but lacks the methyl group on the propenoic acid moiety.

    Methacrylic Acid, 2-Hydroxypropyl Ester: Contains a hydroxyl group instead of a chlorine atom.

    Acrylic Acid, 3-Chloropropyl Ester: Similar structure but lacks the methyl group on the propenoic acid moiety.

Uniqueness: 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester is unique due to the presence of both the chlorine atom and the methyl group, which impart distinct reactivity and properties. The chlorine atom allows for nucleophilic substitution reactions, while the methyl group enhances the compound’s stability and polymerization potential.

Biological Activity

3-Chloropropyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester, is a compound with significant biological activity and potential applications in various fields including medicinal chemistry, polymer science, and material science. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the chemical formula C7_7H11_{11}ClO2_2 and a molecular weight of approximately 162.62 g/mol. The synthesis typically involves the esterification of methacrylic acid with 3-chloropropanol, using an acid catalyst like sulfuric acid under reflux conditions.

The biological activity of this compound primarily stems from its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide or amine groups, leading to derivatives with different biological activities.
  • Polymerization : It can polymerize through free radical mechanisms, forming polymers that may exhibit antimicrobial properties .
  • Hydrolysis : In aqueous environments, the ester group can hydrolyze to release methacrylic acid and 3-chloropropanol, which may participate in further biochemical pathways.

Antimicrobial Properties

Research indicates that polymers derived from this compound can exhibit intrinsic antimicrobial properties. For instance, studies have shown that certain copolymers synthesized from this compound can significantly inhibit the adhesion of pathogens like Escherichia coli and Salmonella typhimurium on surfaces .

Polymer TypePathogen InhibitionReference
PolyacrylateInhibited E. coli binding
Copolymer of methacrylic acidDecreased S. aureus attachment by 25-fold

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives of this compound show promise for therapeutic applications, they may also exhibit cytotoxic effects at higher concentrations. For example, a study evaluating the cytotoxicity of various methacrylic derivatives highlighted the need for careful consideration of dosage when developing drug delivery systems .

Case Studies

  • Polymer Development : A case study involved the synthesis of a polymer based on this compound aimed at creating self-sterilizing surfaces. The polymer demonstrated a substantial reduction in bacterial adhesion compared to untreated surfaces, showcasing its potential application in medical devices .
  • Drug Delivery Systems : Another study explored the use of this compound in drug delivery formulations. The results indicated that the modified polymers could effectively encapsulate therapeutic agents while maintaining controlled release profiles .

Properties

IUPAC Name

3-chloropropyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRXPKPCWXCKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569208
Record name 3-Chloropropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44903-02-8
Record name 3-Chloropropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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